molecular formula C16H23ClN2O4 B13169974 Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B13169974
M. Wt: 342.82 g/mol
InChI Key: ZVLJEHDNRITVFU-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C16H23ClN2O4. This compound is often used in proteomics research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring structure.

    Introduction of the amino group: An amino group is introduced to the cyclohexane ring.

    Benzyloxycarbonyl protection: The amino group is protected using a benzyloxycarbonyl group.

    Esterification: The carboxylate group is esterified to form the final product

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in proteomics research and potential therapeutic uses further distinguish it from similar compounds .

Properties

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O4.ClH/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12;/h2-6,13H,7-11,17H2,1H3,(H,18,20);1H

InChI Key

ZVLJEHDNRITVFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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